2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
Description
2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is a thiazole-based compound featuring a piperidine moiety substituted at the 3-position with a methylene linker to the thiazole ring. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-15-9(12-8)4-7-2-1-3-11-5-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGYGSWEUHSBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC(=CS2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via condensation of ethyl chloroacetoacetate and thiourea under reflux in ethanol. Cyclization yields ethyl 2-methyl-1,3-thiazole-4-carboxylate , followed by hydrolysis to the free acid using NaOH (10% w/v) and subsequent HCl acidification.
Reaction Conditions :
Bromination of the 2-Methyl Group
Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride converts the methyl group to bromomethyl.
Optimized Parameters :
Nucleophilic Substitution with Piperidine
The bromomethyl intermediate reacts with piperidine in dimethylformamide (DMF) using potassium carbonate as a base.
Procedure :
Dihydrochloride Salt Formation
Treatment with HCl gas in ethanol precipitates the dihydrochloride salt.
Crystallization :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
X-ray Diffraction (XRD)
Industrial-Scale Considerations
Catalytic Efficiency
Waste Management
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Hantzsch-Bromination | 65–72 | 97 | High | 120–150 |
| Solid-Phase Synthesis | 9–11 | 87 | Low | 450–600 |
| Suzuki Coupling | 55–60 | 95 | Moderate | 200–250 |
Challenges and Mitigation Strategies
Discoloration in Oxidation
High-temperature bromination (>80°C) induces yellowing due to radical byproducts. Mitigated by NBS/AIBN at 70°C.
Piperidine Quaternization
Excess piperidine (3 eq) prevents quaternary salt formation, ensuring >90% substitution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed on the thiazole ring or the carboxylic acid group, potentially yielding thiazolidine derivatives or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or thiazolidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds related to thiazoles exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to evaluate the antimicrobial efficacy of synthesized compounds, revealing promising results for several derivatives .
Anticancer Potential
Thiazole derivatives are being investigated for their anticancer properties. Studies have indicated that certain thiazole-based compounds can inhibit tumor growth in prostate cancer and melanoma models. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown strong inhibitory activity against acetylcholinesterase and urease, which are critical targets in the treatment of Alzheimer's disease and urinary tract infections, respectively. IC50 values for some derivatives indicate potent activity, suggesting their potential as therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Mahatma Gandhi University evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that several compounds exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) demonstrating their potential as lead compounds for antibiotic development .
Case Study 2: Anticancer Activity
In another investigation published in the Brazilian Journal of Pharmaceutical Sciences, a novel class of thiazole derivatives was synthesized and tested against various cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride
- Structure : Piperidine is substituted at the 4-position (vs. 3-position in the target compound).
- Molecular Formula : C₉H₁₄Cl₂N₂O₂S; Molecular Weight : 285.19 g/mol .
- Key Differences : The positional isomerism of the piperidine substituent alters steric and electronic interactions with biological targets. Piperidin-4-yl derivatives may exhibit distinct binding affinities compared to 3-ylmethyl analogs.
2-(Piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid dihydrochloride
- Structure : The carboxylic acid group is at the 5-position of the thiazole ring (vs. 4-position).
- CAS/Code : EN300-383887 .
Aromatic vs. Aliphatic Substituents
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid
- Structure : A 4-methylphenyl group replaces the piperidinylmethyl moiety.
- Key Differences : The aromatic substituent enhances lipophilicity but reduces solubility compared to the piperidine-containing target compound.
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid
- Structure : Halogenated phenyl group (Cl and F substituents).
- Molecular Weight : 257.67 g/mol; Purity : ≥95% .
- Key Differences : Electronegative halogens increase metabolic stability and may enhance target selectivity but reduce solubility in polar solvents.
Alkyl and Heterocyclic Substituents
5-(Propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride
- Structure: Aminoethyl substituent instead of piperidinylmethyl.
- Applications : Used in peptide synthesis and as a biochemical building block .
- Key Differences : The primary amine offers higher reactivity for conjugation but may reduce stability under physiological conditions.
Physicochemical and Pharmacological Properties
Solubility and Stability
Biological Activity
2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride (CAS Number: 2253640-15-0) is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a piperidine moiety and a carboxylic acid group. Its molecular formula is with a molecular weight of 299.22 g/mol. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological assays.
The biological activity of 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of these proteins, affecting various signaling pathways. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Antimicrobial Activity
Research indicates that 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity comparable to established antibiotics .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.050 |
Anticancer Activity
The compound has been investigated for its anticancer potential, particularly in inhibiting tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of thiazole derivatives found that 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics in an era of increasing antibiotic resistance .
Study 2: Anticancer Mechanisms
In another investigation focusing on cancer cell lines, the compound was shown to significantly reduce tumor volume in xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Applications in Medicinal Chemistry
Due to its diverse biological activities, 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid; dihydrochloride is being explored as a pharmacophore in drug development. Its potential applications include:
- Antimicrobial Agents : Targeting resistant bacterial strains.
- Anticancer Therapeutics : Developing novel treatments for various cancers.
- Biological Research : Investigating interactions with specific enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the recommended purification methods for 2-(Piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride?
- Methodology : Use recrystallization with polar aprotic solvents (e.g., acetonitrile/water mixtures) to remove impurities. Confirm purity via HPLC (≥98% purity threshold) and characterize using NMR (e.g., ¹H/¹³C-NMR for structural validation of the piperidine-thiazole backbone) . For dihydrochloride salts, ensure stoichiometric equivalence via elemental analysis (C, H, N, Cl quantification) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid exposure to light (use amber glassware). For lab handling, wear nitrile gloves, goggles, and lab coats. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical evaluation .
Q. What synthetic routes are validated for preparing this compound?
- Methodology : A multi-step approach is typical:
Step 1 : Couple piperidin-3-ylmethyl intermediates with thiazole-4-carboxylic acid precursors via Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C for 5.5 h under inert atmosphere) .
Step 2 : Acidify with HCl (conc.) in water at 93–96°C for 17 h to form the dihydrochloride salt .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via vacuum filtration.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Use quantum chemical calculations (DFT/B3LYP) to model transition states and identify energy barriers for key steps (e.g., piperidine-thiazole coupling). Pair with cheminformatics tools to screen solvent/catalyst combinations. Validate predictions experimentally via high-throughput microreactor trials (e.g., 20–100°C gradient testing) .
Q. What analytical techniques resolve contradictions in structural characterization data (e.g., conflicting NMR peaks)?
- Methodology :
- Scenario 1 : Overlapping proton signals in ¹H-NMR. Use 2D NMR (COSY, HSQC) to assign piperidine and thiazole protons .
- Scenario 2 : Discrepancies in Cl⁻ counterion quantification. Perform ion chromatography (IC) with suppressed conductivity detection (eluent: 3.2 mM Na₂CO₃/1.0 mM NaHCO₃) .
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How do pH and temperature affect the compound’s stability in aqueous buffers?
- Methodology :
- Experimental Design : Prepare 10 mM solutions in PBS (pH 7.4), acetate (pH 4.5), and borate (pH 9.0). Incubate at 25°C, 37°C, and 50°C for 24–72 h.
- Analysis : Quantify degradation via LC-MS (ESI+ mode, m/z 292.2 [M+H]⁺). Plot degradation kinetics (Arrhenius equation) to model shelf-life .
Q. What strategies mitigate byproduct formation during the final HCl salt formation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
